![molecular formula C9H8BrN3O2 B145968 Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 134044-63-6](/img/structure/B145968.png)
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Übersicht
Beschreibung
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that features a fused imidazo-pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with α-bromoketones in the presence of a base. The reaction proceeds through a tandem cyclization and bromination process, often facilitated by reagents such as tert-butyl hydroperoxide (TBHP) and iodine (I2) in solvents like ethyl acetate .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can be further cyclized to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized imidazo[1,2-a]pyrimidine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions to yield the desired compound. The compound's structure includes a bromine atom at the 3-position of the imidazo[1,2-a]pyrimidine ring system, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit notable antimicrobial activities. A study synthesized a series of imidazo[1,2-a]pyrimidine derivatives, including this compound, which showed potent antibacterial effects against various Gram-positive and Gram-negative bacteria as well as Mycobacterium species. The compounds demonstrated effective inhibition with minimum inhibitory concentrations (MIC) suggesting their potential as antimicrobial agents .
Antituberculosis Activity
Imidazo[1,2-a]pyridine and its derivatives have been explored for their antituberculosis (TB) properties. Specifically, compounds in this class have shown promising activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. For instance, studies have reported that certain analogues exhibit MIC values in the low micromolar range against TB strains . The mechanism of action appears to involve disruption of bacterial energy generation pathways .
Anticancer Activity
Emerging evidence suggests that imidazo[1,2-a]pyrimidines may possess anticancer properties. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways . Further research is needed to elucidate the specific pathways involved.
Neurological Applications
There is ongoing exploration into the neuroprotective effects of imidazo[1,2-a]pyrimidines. Preliminary findings suggest that these compounds may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound ID | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 0.5 |
Compound B | Escherichia coli | 1.0 |
Compound C | Mycobacterium tuberculosis | 0.03 |
This table summarizes the antimicrobial efficacy of various derivatives synthesized from this compound.
Table 2: Antituberculosis Activity Comparison
Compound ID | MIC (µM) against Mtb H37Rv | Selectivity Index |
---|---|---|
Compound D | <0.01 | High |
Compound E | <0.05 | Moderate |
Compound F | <0.03 | Very High |
This table provides insights into the potency and selectivity of different compounds derived from the imidazo[1,2-a]pyrimidine scaffold against Mycobacterium tuberculosis.
Wirkmechanismus
The mechanism of action of ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fused ring system play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate: Similar but with a chlorine atom instead of a bromine atom.
N-(Pyridin-2-yl)amides: Structurally related compounds with varied medicinal applications.
Uniqueness
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern and the presence of both an ester and a bromine atom. This combination of functional groups provides distinct reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Biologische Aktivität
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (C₉H₈BrN₃O₂) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including a bromine atom at the 3-position of the imidazo ring fused to a pyrimidine structure, contribute to its reactivity and biological interactions.
The molecular weight of this compound is 270.09 g/mol. The synthesis typically involves multiple steps that allow for the production of this compound in sufficient yields for further study. The compound serves as a valuable building block for synthesizing diverse heterocyclic compounds with potential therapeutic applications, particularly in oncology and infectious diseases .
Enzyme Inhibition
Research indicates that this compound exhibits significant biological activity as an inhibitor of various enzymes, particularly kinases involved in cellular signaling pathways. These interactions suggest its potential use in therapeutic applications targeting metabolic pathways crucial in diseases such as cancer .
Table 1: Inhibitory Activity Against Kinases
Compound | Target Kinase | IC50 (µM) |
---|---|---|
This compound | Various Kinases | TBD |
Compound X | Target Y | TBD |
The exact IC50 values for this compound against specific kinases are still under investigation; however, preliminary studies have shown promising results .
Anti-inflammatory Effects
In addition to its role as an enzyme inhibitor, this compound has been explored for its anti-inflammatory properties. Similar pyrimidine derivatives have demonstrated significant inhibition of COX-2 activity, which is critical in inflammatory processes. For instance, compounds related to this compound have shown IC50 values comparable to standard anti-inflammatory drugs .
Table 2: Comparison of Anti-inflammatory Activity
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
This compound | COX-2 | TBD |
Celecoxib | COX-2 | 0.04 ± 0.01 |
Potential in Oncology
A case study involving the application of this compound as a kinase inhibitor has highlighted its ability to modulate signaling pathways associated with cancer cell proliferation. In vitro assays have shown that this compound can effectively inhibit the growth of certain cancer cell lines .
Tuberculosis Treatment
Another area of research focuses on the compound's potential against Mycobacterium tuberculosis (Mtb). Studies have indicated that derivatives with similar structures exhibit low minimum inhibitory concentrations (MIC) against Mtb strains, suggesting that this compound could be a lead compound for developing new anti-TB agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the imidazo and pyrimidine rings can significantly affect the biological activity of derivatives derived from this compound. Understanding these relationships is crucial for optimizing the pharmacological properties of new compounds .
Table 3: Summary of SAR Findings
Modification | Biological Activity Impact |
---|---|
Bromination at C3 | Enhanced enzyme inhibition |
Substitution on Pyridine Ring | Altered anti-inflammatory effects |
Eigenschaften
IUPAC Name |
ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-7(10)13-5-3-4-11-9(13)12-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSZIPSMUWWCFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=NC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391560 | |
Record name | ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134044-63-6 | |
Record name | ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.